Dimethyl-di-(N-phenylaminophenoxy)silane

Description

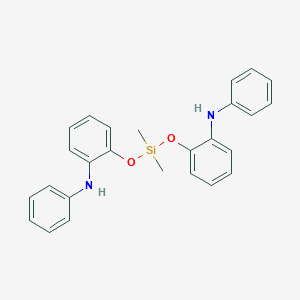

Dimethyl-di-(N-phenylaminophenoxy)silane is a silane derivative featuring a central silicon atom bonded to two methyl groups and two N-phenylaminophenoxy substituents. The N-phenylaminophenoxy groups consist of aromatic rings connected via ether and amine linkages, imparting steric bulk and electronic complexity. The compound’s design leverages silane reactivity for crosslinking or covalent bonding with substrates, while the aromatic and amino functionalities enhance interactions with organic matrices.

Properties

CAS No. |

15325-29-8 |

|---|---|

Molecular Formula |

C26H26N2O2Si |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

2-[(2-anilinophenoxy)-dimethylsilyl]oxy-N-phenylaniline |

InChI |

InChI=1S/C26H26N2O2Si/c1-31(2,29-25-19-11-9-17-23(25)27-21-13-5-3-6-14-21)30-26-20-12-10-18-24(26)28-22-15-7-4-8-16-22/h3-20,27-28H,1-2H3 |

InChI Key |

GMAAQXBTJKFJRV-UHFFFAOYSA-N |

SMILES |

C[Si](C)(OC1=CC=CC=C1NC2=CC=CC=C2)OC3=CC=CC=C3NC4=CC=CC=C4 |

Canonical SMILES |

C[Si](C)(OC1=CC=CC=C1NC2=CC=CC=C2)OC3=CC=CC=C3NC4=CC=CC=C4 |

Other CAS No. |

15325-29-8 |

Synonyms |

dimethyl-di-(N-phenylaminophenoxy)silane S 1 antioxidant |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Silane Compounds

Structural and Functional Insights

- Steric and Electronic Effects: The N-phenylaminophenoxy groups in this compound introduce significant steric hindrance compared to simpler silanes like diphenylsilane or dimethoxydiphenylsilane. This bulkiness may reduce hydrolysis rates but enhance thermal stability and selectivity in catalysis . In contrast, diphenylsilane’s Si-H bond is highly reactive but less stable under ambient conditions .

- Catalytic Performance: Amino-functionalized silanes like the U-donor (diethylamino tri-ethoxy silane) are critical in Ziegler-Natta catalysts for propylene polymerization, where their amino groups modulate electron donation and steric effects, improving H₂ response and copolymer production .

- Adhesion and Surface Modification: Silane coupling agents with methoxy or ethoxy groups (e.g., dimethoxydiphenylsilane) rely on hydrolyzable groups to bond with inorganic surfaces like concrete or glass . The N-phenylaminophenoxy groups in the target compound may instead form hydrogen or covalent bonds with organic polymers, making it suitable for fiber-reinforced composites or dental materials .

- Chromatographic Selectivity: Octadecyl silane (ODS), a non-polar stationary phase, struggles with separating polar phenolics . This compound’s polar aromatic amines could improve selectivity for polar compounds if used in chromatography, though this remains speculative without direct data.

Research Findings and Industrial Relevance

- Polymer Chemistry: Aminosilanes like the U-donor demonstrate that nitrogen-electron donation enhances catalyst activity and polymer properties . The target compound’s N-phenylaminophenoxy groups may similarly influence polymerization kinetics or copolymer compatibility, though its larger size might reduce diffusion rates in catalytic systems.

- Adhesion Science: Studies comparing silanes for fiber-acrylic adhesion show that silane structure directly impacts bond strength and failure modes . Bulkier groups in this compound could reduce interfacial stress, favoring mixed (cohesive-adhesive) failure modes over pure adhesive failure .

Surface Protection : Silane impregnation methods for concrete rely on small, mobile molecules like alkyl silanes . The target compound’s size may limit penetration but offer superior surface hydrophobicity due to aromatic stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.